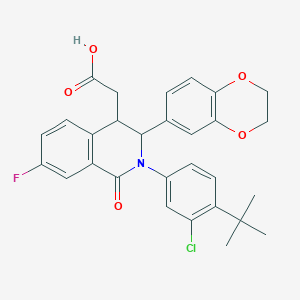

![molecular formula C30H41NO6S B12299414 7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12299414.png)

7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

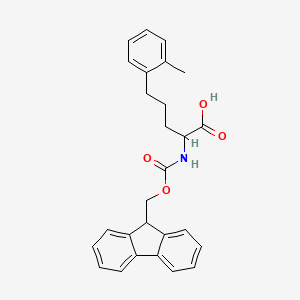

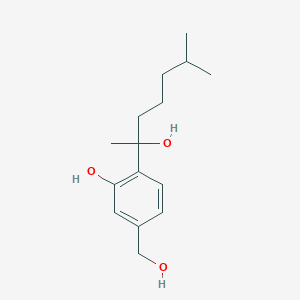

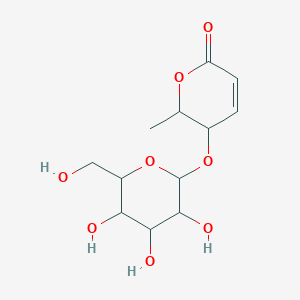

Sagopilone is a fully synthetic macrolide belonging to the epothilone family. It has the molecular formula C30H41NO6S and a molecular weight of 543.72 g/mol . Sagopilone is known for its potent antitumor activity, particularly in multidrug-resistant and paclitaxel-resistant tumor cell lines . It works by stabilizing microtubules, which inhibits cell division and induces apoptosis .

Vorbereitungsmethoden

Sagopilone is synthesized through a complex process involving multiple steps. The molecule can be divided into three blocks (A, B, and C), which are synthesized separately and then combined .

Block A: and are derived from readily available chiral structures, (-) Pantolactone and the Roche Ester, respectively.

Block C: originates from achiral benzoic acid.

The synthesis involves several key reactions:

Wittig Reaction: Used to combine ketone B10 and the ylene generated from salt C12.

Aldol Reactions: Specifically, the Swern oxidation is used in the final steps to build Block BC, the aldehyde BC3.

Analyse Chemischer Reaktionen

Sagopilone undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Common reagents like halogens can be used to substitute certain atoms in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Sagopilone has a wide range of scientific research applications:

Wirkmechanismus

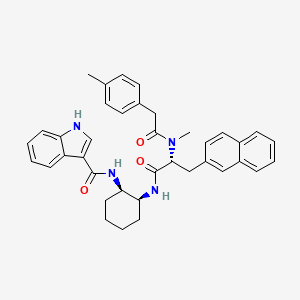

Sagopilone exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton . This stabilization prevents the microtubules from depolymerizing, thereby inhibiting cell division and inducing apoptosis . The primary molecular targets are tubulin proteins, and the pathways involved include the induction of G2/M cell cycle arrest and activation of apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Sagopilone is similar to other epothilones, such as epothilone B, but it has unique properties that make it more effective in certain contexts .

Epothilone B: Another member of the epothilone family, known for its antitumor activity.

Paclitaxel: A taxane that also stabilizes microtubules but has different pharmacokinetic properties.

Ixabepilone: A semi-synthetic analog of epothilone B, used in clinical practice for treating breast cancer.

Sagopilone’s ability to cross the blood-brain barrier and its activity against multidrug-resistant tumors make it unique among these compounds .

Eigenschaften

IUPAC Name |

7,11-dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO6S/c1-7-9-20-27(34)17(2)10-8-13-30(6)25(37-30)15-22(19-11-12-23-21(14-19)31-18(3)38-23)36-26(33)16-24(32)29(4,5)28(20)35/h7,11-12,14,17,20,22,24-25,27,32,34H,1,8-10,13,15-16H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZKMNSQCNVFGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine](/img/structure/B12299337.png)

![(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B12299346.png)

![[5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate](/img/structure/B12299360.png)

![2-aminobutanedioic acid;33-[4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12299364.png)

![4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12299367.png)